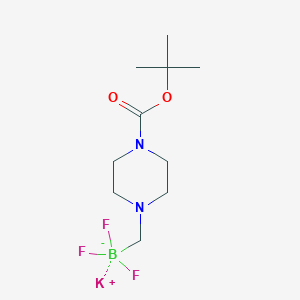
5-Methoxy-1-phenylpentan-2-amine
Overview
Description
5-Methoxy-1-phenylpentan-2-amine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-1-phenylpentan-2-amine are the serotonin receptors, specifically the 5-HT1AR and 5-HT2AR . These receptors play a crucial role in various physiological and psychological processes, including mood regulation, anxiety, and cognitive function .
Mode of Action
This compound interacts with its targets, the serotonin receptors, resulting in changes in the receptor’s activity . The compound exhibits selectivity for 5-HT1AR over 5-HT2AR . It also interacts with the serotonin transporter (SERT), with the molecular size of the amino group significantly influencing their affinity .
Biochemical Pathways
The affected biochemical pathways primarily involve the serotonin system. The compound’s interaction with the serotonin receptors and transporters can influence various downstream effects, including mood regulation and cognitive function .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s behavior in the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the serotonin system. This can result in changes in mood, anxiety levels, and cognitive function .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1-phenylpentan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the oxidation of the compound, leading to the formation of metabolites that can be further studied for their biological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of serotonin receptors, which play a key role in cell signaling and neurotransmission . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist to certain receptors, leading to enzyme inhibition or activation. For instance, its interaction with serotonin receptors can result in the activation of downstream signaling pathways that alter gene expression . These molecular mechanisms are crucial for understanding the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, in rodent models, low doses have been associated with anxiolytic and antidepressant-like effects, whereas high doses can cause neurotoxicity and behavioral changes . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conversion into metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other substances.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and overall biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its interactions with other biomolecules and its overall biological effects.
Properties
IUPAC Name |
5-methoxy-1-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-14-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVXODZCVRZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


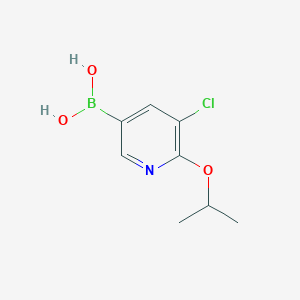
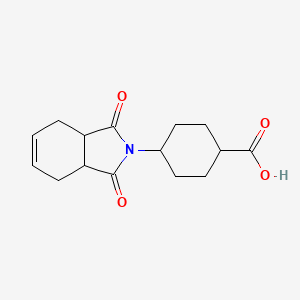
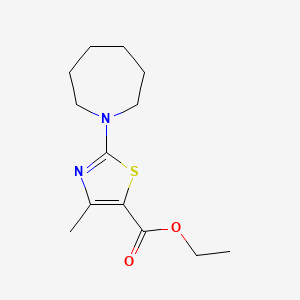
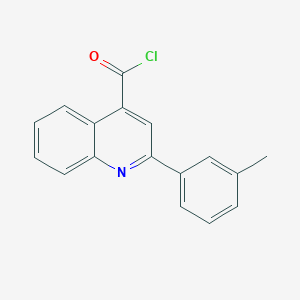
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1454316.png)
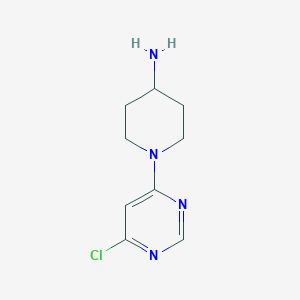
![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)
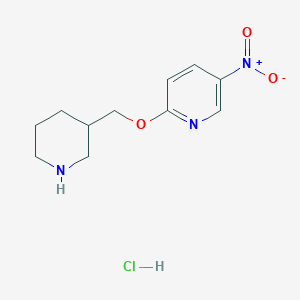



![([1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1454329.png)
